molecular formula C19H18N2O3S B14932094 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14932094
M. Wt: 354.4 g/mol
InChI Key: JCOPEFARXROIOC-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using different methods, such as:

Industrial Production Methods

Industrial production of this compound may involve microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives.

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its fused thiophene and benzodioxole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H18N2O3S/c20-10-14-13-5-3-1-2-4-6-17(13)25-19(14)21-18(22)12-7-8-15-16(9-12)24-11-23-15/h7-9H,1-6,11H2,(H,21,22)

InChI Key

JCOPEFARXROIOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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